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Overview
Description
PF-06842874 is a potent and selective inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6. It is being investigated for its potential therapeutic applications, particularly in the treatment of pulmonary arterial hypertension. This compound is currently in the early stages of clinical development and has shown promise in preclinical studies .
Preparation Methods
The synthesis of PF-06842874 involves a robust process utilizing a palladium-catalyzed Buchwald-Hartwig carbon-nitrogen coupling reaction. This reaction is performed on a kilogram scale, with sodium tert-butoxide as a homogeneous base and a carefully selected precatalyst to optimize the reaction kinetics. The product is then isolated through extraction with aqueous acid followed by pH adjustment to ensure high purity .
Chemical Reactions Analysis
PF-06842874 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PF-06842874 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinase 4 and cyclin-dependent kinase 6.
Biology: It is used to investigate the role of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 in cell cycle regulation and proliferation.
Medicine: It is being studied for its potential therapeutic applications in the treatment of pulmonary arterial hypertension and other diseases.
Industry: It is used in the development of new drugs and therapeutic agents .
Mechanism of Action
PF-06842874 exerts its effects by selectively inhibiting cyclin-dependent kinase 4 and cyclin-dependent kinase 6. These kinases play a crucial role in cell cycle regulation by phosphorylating the retinoblastoma protein, which in turn regulates the progression from the G1 phase to the S phase of the cell cycle. By inhibiting these kinases, PF-06842874 effectively halts cell cycle progression, leading to reduced cell proliferation .
Comparison with Similar Compounds
PF-06842874 is unique in its high selectivity and potency as an inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6. Similar compounds include:
Palbociclib: Another cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor used in the treatment of breast cancer.
Ribociclib: A selective inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6, also used in the treatment of breast cancer.
Abemaciclib: A cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor with a broader spectrum of activity against various cancers.
PF-06842874 stands out due to its potential application in the treatment of pulmonary arterial hypertension, a unique therapeutic area compared to the primarily oncology-focused applications of the other inhibitors .
Properties
CAS No. |
2516247-98-4 |
---|---|
Molecular Formula |
C21H27N3O4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-acetyl-1-cyclopentyl-7-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]-4-methyl-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C21H27N3O4/c1-12-15-10-22-19(23-16-7-8-28-11-18(16)26)9-17(15)24(14-5-3-4-6-14)21(27)20(12)13(2)25/h9-10,14,16,18,26H,3-8,11H2,1-2H3,(H,22,23)/t16-,18-/m1/s1 |
InChI Key |
PITORJXKOJWMTN-SJLPKXTDSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(C2=CC(=NC=C12)N[C@@H]3CCOC[C@H]3O)C4CCCC4)C(=O)C |
Canonical SMILES |
CC1=C(C(=O)N(C2=CC(=NC=C12)NC3CCOCC3O)C4CCCC4)C(=O)C |
Origin of Product |
United States |
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